2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide
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Overview
Description
The compound “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide” is a thiazole-containing compound. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis Techniques and Chemical Modifications
A variety of synthesis techniques are employed to create derivatives of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide and related compounds. For instance, the palladium-catalysed direct arylation of bromobenzylacetamide derivatives has been demonstrated as a simple access route to heteroarylated benzylacetamides, involving reactions with heteroaromatics like thiazoles and thiophenes to yield high coupling product yields (Laidaoui et al., 2010). Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from acetamide precursors has been explored for their antitumor evaluations, showcasing the versatility of thiazol derivatives in medicinal chemistry (Shams et al., 2010).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of thiazol derivatives are significant areas of research. Studies have highlighted the synthesis of novel thiazole, pyridone, and chromene derivatives bearing sulfonamide moieties, showing promising antimicrobial results (Darwish et al., 2014). Moreover, benzothiazole acylhydrazones have been investigated as anticancer agents, revealing their potential in combating various cancer cell lines, highlighting the antitumor capacity of these compounds (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Future Directions
The future directions in the research of thiazole derivatives involve the design and synthesis of new molecules with novel modes of action to treat microbial infections and cancer . The specific future directions for “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide” are not explicitly mentioned in the retrieved papers.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHFRULIJLITFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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